![molecular formula C20H19FN2O2 B2625799 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine CAS No. 477856-58-9](/img/structure/B2625799.png)

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

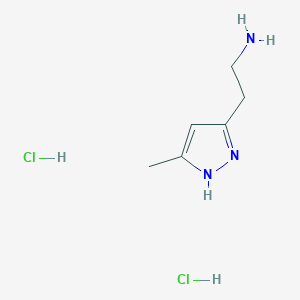

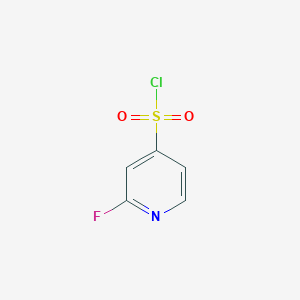

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine, commonly known as FPP, is a pyrimidine derivative. It has a molecular formula of C20H19FN2O2 . The average mass is 338.375 Da and the monoisotopic mass is 338.143066 Da .

Molecular Structure Analysis

The molecular structure of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine consists of a pyrimidine ring substituted with two phenyl rings . One phenyl ring is substituted with a 3-fluoropropoxy group and the other with a methoxy group .Wissenschaftliche Forschungsanwendungen

Pharmacophore Design of Kinase Inhibitors

Pyrimidine derivatives have been studied for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of proinflammatory cytokines. These compounds, featuring a pyrimidine scaffold, bind to the ATP pocket of p38 kinase, offering a path for designing inhibitors with improved selectivity and potency by modifying the pyrimidine ring and its substituents (Scior et al., 2011).

Optoelectronic Applications

Research on pyrimidine and quinazoline derivatives has expanded into the optoelectronic domain, where these molecules are utilized for developing materials in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine into π-extended conjugated systems enhances the electroluminescent properties of materials for applications such as organic light-emitting diodes (OLEDs) and nonlinear optical materials (Lipunova et al., 2018).

Anti-inflammatory and Anticancer Applications

Pyrimidine cores are foundational in developing compounds with anti-inflammatory and anticancer properties. The synthesis of substituted tetrahydropyrimidine derivatives has shown significant in vitro anti-inflammatory activity, underscoring the versatility of pyrimidine scaffolds in designing new therapeutic agents (Gondkar et al., 2013). Furthermore, pyrimidine-based scaffolds have demonstrated varied mechanisms of anticancer activity, indicating their potential in interacting with different biological targets and receptors (Kaur et al., 2014).

Chemical Sensors

Pyrimidine derivatives are also prominent in the development of chemical sensors. Their ability to form coordination or hydrogen bonds makes them suitable for detecting various analytes, including metal ions and neutral molecules. This highlights the adaptability of pyrimidine frameworks in creating sensitive and selective sensing probes for environmental and biological monitoring (Jindal & Kaur, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-24-17-7-3-15(4-8-17)19-11-13-22-20(23-19)16-5-9-18(10-6-16)25-14-2-12-21/h3-11,13H,2,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLCYNLGRRJGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)

![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)

![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)